molecular formula C15H19N5OS B2876746 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide CAS No. 1334374-43-4

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2876746
CAS No.: 1334374-43-4
M. Wt: 317.41
InChI Key: WIPLZSUMJXAFSN-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a synthetic organic compound that features a unique structure combining an imidazole ring, a pyridazine ring, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be formed via the reaction of hydrazine with a 1,4-diketone.

    Thioether Formation: The imidazole and pyridazine rings are then linked through a thioether bond, which can be achieved by reacting a thiol derivative of the pyridazine with an appropriate imidazole derivative.

    Acetamide Formation: Finally, the cyclohexylacetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated imidazole or pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s imidazole and pyridazine rings are known to interact with various biological targets, making it a candidate for drug discovery. It may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in treating infections or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the imidazole and pyridazine rings.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is unique due to the presence of the cyclohexylacetamide moiety, which can influence its physical properties, such as solubility and stability, as well as its biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-cyclohexyl-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c21-14(17-12-4-2-1-3-5-12)10-22-15-7-6-13(18-19-15)20-9-8-16-11-20/h6-9,11-12H,1-5,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPLZSUMJXAFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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